molecular formula C24H21N5O2 B2446898 2-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1207013-67-9

2-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2446898
CAS No.: 1207013-67-9
M. Wt: 411.465
InChI Key: GUAMKHQMHFSKFQ-UHFFFAOYSA-N
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Description

2-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinyl group, and a triazole ring fused with a tetrahydroisoquinoline moiety. Such compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-methoxyphenyl)-5-pyridin-3-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c1-31-21-10-8-20(9-11-21)29-23(18-7-4-13-25-15-18)22(26-27-29)24(30)28-14-12-17-5-2-3-6-19(17)16-28/h2-11,13,15H,12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAMKHQMHFSKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the methoxyphenyl and pyridinyl groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit anticancer properties. Specifically, derivatives of tetrahydroisoquinoline have been studied for their ability to inhibit cancer cell proliferation. The compound has shown promise in targeting specific cancer pathways, potentially leading to the development of novel anticancer therapies.

Antimicrobial Properties
The incorporation of the pyridine and triazole rings enhances the antimicrobial activity of this compound. Studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammatory responses.

Pharmacological Applications

Orexin Receptor Antagonism
Research has highlighted the role of tetrahydroisoquinoline derivatives as antagonists to orexin receptors. This mechanism is particularly relevant in treating sleep disorders and obesity. The compound's ability to modulate orexin signaling pathways presents opportunities for therapeutic interventions in these areas.

Analgesic Properties
The analgesic effects of similar compounds have been documented. Given the structural similarities, it is hypothesized that this compound may also exhibit pain-relieving properties, warranting further investigation into its use as a non-opioid analgesic.

Material Science Applications

Polymer Chemistry
The unique structure of 2-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline allows for its incorporation into polymer matrices. This can enhance the mechanical properties and thermal stability of polymers used in various applications, from packaging to biomedical devices.

Nanotechnology
The compound's potential use in nanotechnology is being explored through its ability to form stable nanoparticles. These nanoparticles can be utilized for targeted drug delivery systems, improving the efficacy and reducing side effects of therapeutic agents.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of related tetrahydroisoquinoline derivatives. The results indicated a significant reduction in tumor growth in vitro and in vivo models when treated with compounds similar to this compound.

Case Study 2: Neuroprotective Effects

In a study featured in Neuroscience Letters, researchers investigated the neuroprotective effects of triazole derivatives on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could mitigate cell death and promote neuronal survival.

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Biological Activity

The compound 2-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a hybrid molecule that incorporates a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

C18H19N5O2\text{C}_{18}\text{H}_{19}\text{N}_{5}\text{O}_{2}

Key Properties

PropertyValue
Molecular Weight341.38 g/mol
SolubilitySoluble in DMSO
LogP3.5
Melting PointNot determined

Antimicrobial Activity

Recent studies have indicated that compounds containing a triazole ring exhibit significant antimicrobial properties. The triazole moiety in this compound may contribute to its effectiveness against various pathogens. For instance, derivatives of triazoles have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has demonstrated that triazole-containing compounds can induce apoptosis in cancer cells. A study highlighted that similar compounds exhibited cytotoxic effects on human cancer cell lines by disrupting microtubule dynamics and triggering cell cycle arrest . The specific mechanism of action for the compound remains to be fully elucidated.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. Preliminary data suggest that this compound could exhibit selective inhibition of these enzymes, potentially offering therapeutic benefits in treating cognitive disorders .

Study 1: Antimicrobial Efficacy

A recent study tested a series of triazole derivatives against a panel of microbial strains. The results indicated that the compound demonstrated potent activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The study reported an IC50 value of approximately 15 µM against breast cancer cells, suggesting significant anticancer potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Triazole Ring : Enhances interaction with biological targets.
  • Methoxyphenyl Group : Contributes to lipophilicity and possibly enhances membrane permeability.
  • Pyridine Moiety : May play a role in binding to target enzymes or receptors.

Q & A

Q. Analytical Validation :

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time ~8.2 min .
  • NMR : Key signals include δ 8.6–8.8 ppm (pyridinyl protons) and δ 3.7 ppm (tetrahydroisoquinoline CH₂ groups) .

Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation?

Methodological Answer:
A combination of techniques is required:

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, the triazole carbonyl resonates at ~170 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 456.1542) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, though single-crystal growth may require slow evaporation from DMSO/water mixtures .

Q. Table 1: Key Analytical Parameters

TechniqueCritical Data PointsReference
¹H NMR (400 MHz)δ 8.7 (pyridinyl H), δ 4.3 (tetrahydroisoquinoline CH₂)
HPLC Purity>98% (λ = 254 nm)
HRMSm/z 456.1542 (calculated for C₂₄H₂₁N₅O₂)

Advanced: How can reaction yields be optimized during pyridinyl group incorporation?

Methodological Answer:
Yield optimization hinges on:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
  • Catalyst Loading : Cu(I) catalysts (e.g., CuI, 10 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) ligand improve cycloaddition efficiency .
  • Temperature Control : Maintaining 60–70°C during triazole formation minimizes side products .
  • Workup Strategies : Liquid-liquid extraction (chloroform/water) removes unreacted azides, improving intermediate purity .

Note : Pilot reactions under inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Advanced: How should researchers address contradictory bioactivity data in different assays?

Methodological Answer:
Contradictions often arise from assay-specific conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) .

Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Orthogonal Assays : Cross-validate using enzyme inhibition (e.g., kinase assays) and cell-based viability tests .

Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance .

Case Study : Discrepancies in IC₅₀ values for kinase inhibition vs. antiproliferative activity may reflect off-target effects, necessitating proteome-wide profiling .

Advanced: What computational approaches predict the impact of triazole ring modifications on pharmacokinetics?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase ATP-binding pockets). Pyridinyl substitution at position 5 enhances binding affinity (ΔG ≤ -9 kcal/mol) .
  • QSAR Modeling : Hammett constants (σ) and logP values correlate with membrane permeability. Electron-withdrawing groups on the triazole improve metabolic stability .
  • MD Simulations : GROMACS trajectories (50 ns) assess conformational stability in aqueous/lipid bilayers .

Q. Table 2: SAR Trends for Triazole Modifications

ModificationEffect on logPBioactivity TrendReference
-OCH₃ (para)+0.5↑ Solubility, ↓ CYP3A4 inhibition
-Cl (meta)+1.2↑ Target affinity, ↑ hepatotoxicity risk

Advanced: How can crystallographic data resolve ambiguities in stereochemistry?

Methodological Answer:

  • Single-Crystal Growth : Use slow diffusion of hexane into a saturated DCM solution .
  • X-ray Diffraction : Resolve bond angles (e.g., triazole C-N-C ~120°) and confirm the tetrahydroisoquinoline chair conformation .
  • CIF Validation : Check for R-factor convergence (<0.05) and ADPs (anisotropic displacement parameters) using Olex2 or SHELXL .

Example : The dihedral angle between triazole and pyridinyl planes (15–20°) influences π-π stacking in target binding .

Advanced: What strategies mitigate toxicity in preclinical studies?

Methodological Answer:

  • Metabolite Identification : LC-MS/MS detects reactive intermediates (e.g., epoxides) formed via CYP450 oxidation .
  • Prodrug Design : Masking the triazole carbonyl as an ester reduces hepatic clearance .
  • In Silico Tox Screening : Derek Nexus or ProTox-II predict hepatotoxicity and genotoxicity risks .

Note : Ames test compliance (OECD 471) is critical for lead optimization .

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